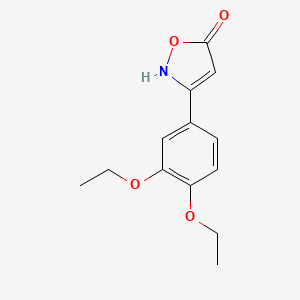

3-(3,4-Diethoxyphenyl)-1,2-oxazol-5-ol

Description

3-(3,4-Diethoxyphenyl)-1,2-oxazol-5-ol is a heterocyclic compound featuring an isoxazole ring substituted with a 3,4-diethoxyphenyl group at position 3 and a hydroxyl group at position 4. Its molecular formula is C₁₃H₁₅NO₄, with a molar mass of 257.26 g/mol.

Properties

IUPAC Name |

3-(3,4-diethoxyphenyl)-2H-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-3-16-11-6-5-9(7-12(11)17-4-2)10-8-13(15)18-14-10/h5-8,14H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXSTNUEQPYEFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=CC(=O)ON2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Diethoxyphenyl)-1,2-oxazol-5-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-diethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to cyclization under acidic or basic conditions to yield the desired oxazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Diethoxyphenyl)-1,2-oxazol-5-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring into other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce new substituents on the phenyl or oxazole ring.

Scientific Research Applications

3-(3,4-Diethoxyphenyl)-1,2-oxazol-5-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It may be used in the production of materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3,4-Diethoxyphenyl)-1,2-oxazol-5-ol involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the activity of biological molecules. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Structural Analogues

Heterocyclic Core Variations

Key Observations :

- Oxazole vs. Oxadiazole : Oxadiazoles (e.g., ) exhibit higher electron deficiency compared to isoxazoles, affecting their binding affinity in biological systems .

Substituent Position and Electronic Effects

- 3,4-Diethoxyphenyl vs. 3,4-Dimethoxyphenyl : Ethoxy groups in the target compound provide stronger electron-donating effects than methoxy, altering charge distribution in the aromatic ring and influencing reactivity .

- Hydroxyl Group : The -OH group at position 5 in the target compound enables hydrogen bonding (e.g., O–H···N interactions), as seen in similar oxazol-5-ol crystal structures .

Key Observations :

- The use of InCl₃ in triazole synthesis () highlights efficient catalytic methods for sulfur-containing heterocycles, contrasting with the undefined synthesis of the target compound .

- Carbamate derivatives like diethofencarb () demonstrate the versatility of 3,4-diethoxyphenyl groups in agrochemical design .

Key Observations :

- The target compound’s lack of reported applications contrasts with oxadiazole derivatives () and triazoles (), which show promise in drug discovery and agrochemistry .

- Structural analogs with methoxy or chloro substituents (e.g., oxadiargyl) highlight the role of electron-withdrawing groups in pesticidal activity .

Biological Activity

3-(3,4-Diethoxyphenyl)-1,2-oxazol-5-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features an oxazole ring substituted with a diethoxyphenyl group, which contributes to its unique biological properties. The general structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Studies report that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15.2 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast) | 12.8 | Cell cycle arrest at G1 phase |

| HeLa (Cervical) | 18.5 | Inhibition of proliferation |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in critical metabolic pathways, leading to reduced proliferation in cancer cells.

- Receptor Modulation : It modulates receptor activity associated with apoptosis and cell survival.

- Reactive Oxygen Species (ROS) Production : Increased ROS production contributes to oxidative stress in cancer cells, promoting cell death.

Study on Anticancer Activity

In a recent study published in Nature Communications, researchers investigated the effects of this compound on various cancer cell lines. The study demonstrated a dose-dependent inhibition of cell growth and highlighted the compound's potential as a therapeutic agent against lung and breast cancers .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated that it was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.